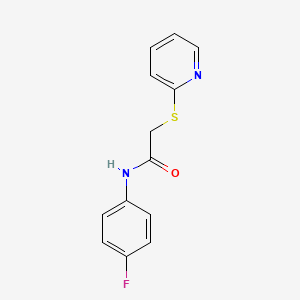

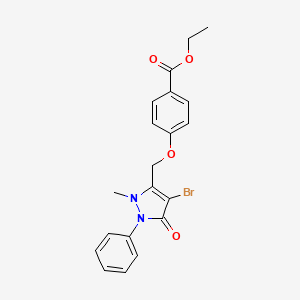

![molecular formula C15H16BrNO3 B2750769 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 1232805-95-6](/img/structure/B2750769.png)

4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H20BrNO3 and a molecular weight of 366.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with a bromine atom and a [(3,4-dimethoxyphenyl)amino]methyl group attached to it .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Intermediate in Organic Synthesis : The compound and its derivatives are pivotal in the synthesis of more complex molecules. For instance, it serves as a key intermediate in the synthesis of indazol derivatives and bromophenols, demonstrating its versatility in contributing to the creation of novel chemical entities with potential biological activities (Sucrow, Fehlauer, & Sandmann, 1977); (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Role in Synthesis of Antioxidants : It is involved in the synthesis of antioxidants, where derivatives have shown effective antioxidant power, indicating their potential in the development of novel antioxidant agents (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Biological Applications

Potential in Drug Development : Derivatives of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol have been studied for their inhibitory properties against human cytosolic carbonic anhydrase II, showcasing their potential as leads for generating novel carbonic anhydrase inhibitors. These inhibitors are valuable drug candidates for the treatment of various conditions, such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antioxidant Properties : The synthesis and evaluation of bromophenols derived from the compound have highlighted their significant antioxidant and radical scavenging activities, comparing favorably to synthetic standard antioxidants. This suggests their utility in developing therapeutic agents aimed at combating oxidative stress (Balaydın et al., 2010).

Environmental and Catalytic Studies

Environmental Degradation : Studies have explored the biodegradation and environmental fate of bromophenols, indicating the importance of understanding their impact on ecosystems and their potential biotransformation products (O'connor & Young, 1989); (Jiang et al., 2014).

Catalytic Applications : The compound's derivatives have been examined for their catalytic properties, including their role in oxidation processes and potential applications in environmental remediation and synthetic chemistry, underscoring the multifaceted utility of bromophenols in catalysis and environmental science (Jiang et al., 2014).

Propiedades

IUPAC Name |

4-bromo-2-[(3,4-dimethoxyanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETDVZRSZFQAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

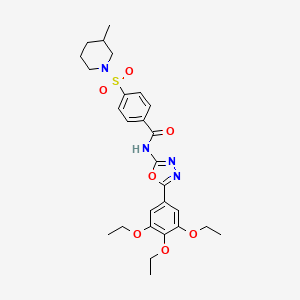

![[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride](/img/structure/B2750686.png)

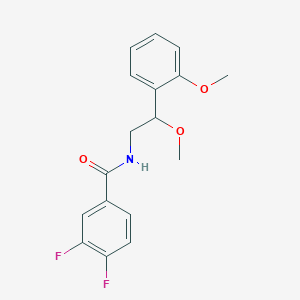

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)

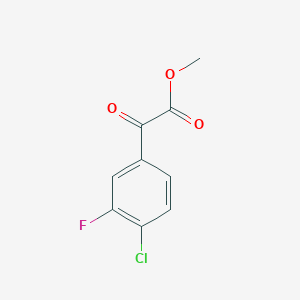

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)